molecular formula C13H22IN B14132870 N,N,N-Triethyl-3-methylanilinium iodide CAS No. 3441-56-3

N,N,N-Triethyl-3-methylanilinium iodide

Cat. No.: B14132870
CAS No.: 3441-56-3
M. Wt: 319.22 g/mol
InChI Key: KQKFNKOWSRVGJE-UHFFFAOYSA-M
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Description

3-sec-Butyl-sydnon is a mesoionic compound belonging to the sydnone class, characterized by a 1,2,3-oxadiazolium-5-olate structure. These compounds are known for their unique electronic properties, which make them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-sec-Butyl-sydnon typically involves the reaction of primary amines with nitrous acid to form the corresponding diazonium salts, which are then cyclized to form the sydnone ring. The specific conditions for the synthesis of 3-sec-Butyl-sydnon include:

    Starting Materials: Primary amines, nitrous acid.

    Reaction Conditions: Acidic medium, controlled temperature.

    Cyclization: Formation of the sydnone ring through intramolecular cyclization.

Industrial Production Methods: Industrial production of 3-sec-Butyl-sydnon follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including recrystallization and chromatography to obtain high-purity 3-sec-Butyl-sydnon.

Chemical Reactions Analysis

Types of Reactions: 3-sec-Butyl-sydnon undergoes various chemical reactions, including:

    Oxidation: Conversion to oxadiazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.

Major Products:

    Oxidation Products: Oxadiazole derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted sydnone derivatives.

Scientific Research Applications

3-sec-Butyl-sydnon has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-sec-Butyl-sydnon involves its mesoionic nature, which allows it to participate in various chemical reactions. The compound’s electronic structure enables it to act as both an electrophile and a nucleophile, facilitating diverse chemical transformations. The molecular targets and pathways involved include:

    Electrophilic Attack: On nucleophilic sites in biological molecules.

    Nucleophilic Attack: On electrophilic centers in chemical reactions.

Comparison with Similar Compounds

3-sec-Butyl-sydnon can be compared with other sydnone derivatives and mesoionic compounds:

Properties

CAS No.

3441-56-3

Molecular Formula

C13H22IN

Molecular Weight

319.22 g/mol

IUPAC Name

triethyl-(3-methylphenyl)azanium;iodide

InChI

InChI=1S/C13H22N.HI/c1-5-14(6-2,7-3)13-10-8-9-12(4)11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

KQKFNKOWSRVGJE-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC(=C1)C.[I-]

Origin of Product

United States

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